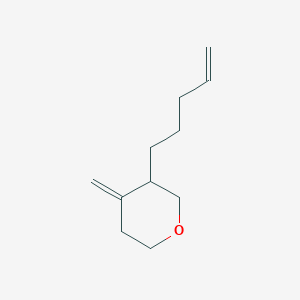![molecular formula C10H19NO2 B8583679 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B8583679.png)
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol typically involves the use of commercially available reagents. One common method is based on the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different spiro derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol has several scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of biologically active compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in metabolic and inflammatory pathways.
Medicine: Explored as a potential drug candidate for treating various diseases, including hepatocellular carcinoma and disorders associated with steroid hormones.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation. Additionally, it acts as an FGFR4 inhibitor, which is significant in the treatment of hepatocellular carcinoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol stands out due to its specific structural features, including the presence of both oxygen and nitrogen atoms within the spiro rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3,3-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C10H19NO2/c1-9(2)8(12)10(7-13-9)3-5-11-6-4-10/h8,11-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
XFSZJHPPUMVEKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C2(CCNCC2)CO1)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-N-[(4-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8583610.png)




![4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde](/img/structure/B8583640.png)

![1-{3-[4-(3,5-Difluorophenoxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B8583658.png)
![5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8583662.png)



![N,N-diethyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B8583676.png)

